6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline, also known as FM-PQ or FM-PQ12, is a synthetic compound that has gained interest in recent years due to its potential applications in scientific research.
Scientific Research Applications
Synthesis and Derivative Studies
Research has focused on the synthesis of various derivatives of quinoline and their interactions. For instance, novel pyrano[3,2-f]quinoline and phenanthroline derivatives have been synthesized through a simple, facile process. These derivatives exhibit staining properties for cultured HeLa cells, suggesting potential applications in cellular imaging due to their ability to bind with protein molecules (Majumdar et al., 2014). Furthermore, the synthesis and transformations of quinolines have been explored, highlighting their efficiency as fluorophores used in biochemistry and medicine for studying various biological systems, including their potential as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Interaction Studies and Imaging Applications
A series of 3-quinoline carboxamides has been identified as potent, selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, with applications in probing ATM inhibition in vivo. This discovery is significant for understanding DNA damage response mechanisms and potential therapeutic targets (Degorce et al., 2016). Additionally, quinoline derivatives have been investigated for their excited-state intramolecular proton transfer (ESIPT) inspired fluorophores, revealing that their emission properties depend on solvent polarity, which is crucial for designing fluorescence-based probes and materials (Padalkar & Sekar, 2014).
Chemotherapeutic Activity
Research into quinoline derivatives has also extended into the chemotherapeutic domain, where novel quinoline-based compounds have been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, demonstrating the potential of quinoline derivatives in developing new antitubercular agents (Kantevari et al., 2011).
properties
IUPAC Name |
6-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O/c1-15-6-8-16(9-7-15)22-20-14-26-23-19(4-3-5-21(23)25)24(20)28(27-22)17-10-12-18(29-2)13-11-17/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJZJNSTEZGHHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.